![molecular formula C16H14ClNO4 B5087662 3-[(3-chlorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B5087662.png)
3-[(3-chlorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one
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Overview
Description
Synthesis Analysis
The synthesis of benzofuran derivatives, including our compound of interest, can involve strategies such as C-H functionalization and annulation reactions. A notable method includes the Rh/Co relay catalyzed C-H functionalization/annulation of N-aryloxyacetamides with propiolic acids, leading to the formation of benzofuran scaffolds. This process is characterized by the simultaneous construction of the benzofuran motif containing a C2 quaternary center and a C3 carbonyl group, with the oxygen atom of the carbonyl group originating from molecular oxygen (Yuan et al., 2019).
Molecular Structure Analysis
Molecular structure analysis of benzofuran derivatives reveals critical insights into their geometric and electronic configurations. For instance, crystallographic analysis of similar compounds shows that the chlorophenyl ring tends to form dihedral angles with the benzofuran fragment, influencing the compound's overall molecular geometry and potential intermolecular interactions, such as C-H⋯O and π-π interactions (Choi et al., 2012).
Chemical Reactions and Properties
Benzofuran derivatives undergo various chemical reactions that modify their structure and enhance their utility. These reactions include annulation processes that integrate additional functional groups or transform the core benzofuran structure. For example, Rhodium(iii)-catalyzed cascade [3 + 2] annulation of N-aryloxyacetamides with 3-(hetero)arylpropiolic acids can produce benzofuran-2(3H)-ones, demonstrating the versatility and reactivity of these compounds (Pan et al., 2019).
Physical Properties Analysis
The physical properties of benzofuran derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. Detailed crystallographic studies provide insights into the intermolecular interactions that define the solid-state arrangement of these compounds, influencing their physical properties and stability (Choi et al., 2010).
Chemical Properties Analysis
The chemical properties of benzofuran derivatives, including reactivity, stability, and radical scavenging activity, are essential for their functional applications. Studies on novel benzofuran compounds have shown significant radical scavenging potency, highlighting their potential as antioxidants. These activities are often assessed through various assays, providing a comprehensive evaluation of the compound's chemical behavior and potential biological applications (Then et al., 2017).
properties
IUPAC Name |
3-(3-chloroanilino)-6,7-dimethoxy-3H-2-benzofuran-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4/c1-20-12-7-6-11-13(14(12)21-2)16(19)22-15(11)18-10-5-3-4-9(17)8-10/h3-8,15,18H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJZAVYMQTBQPOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(OC2=O)NC3=CC(=CC=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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